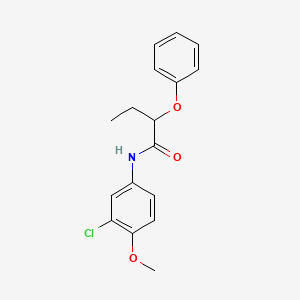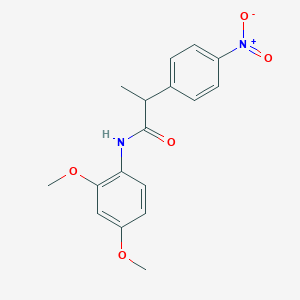
N-cycloheptyl-2-(4-nitrophenyl)propanamide
Übersicht
Beschreibung
N-cycloheptyl-2-(4-nitrophenyl)propanamide, also known as CPP-109, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound called γ-hydroxybutyrate (GHB), which has been used as a recreational drug and a treatment for narcolepsy. CPP-109 is a promising drug candidate for the treatment of addiction and other neurological disorders, and its synthesis and mechanism of action have been extensively studied.
Wirkmechanismus
N-cycloheptyl-2-(4-nitrophenyl)propanamide works by inhibiting the enzyme γ-hydroxybutyrate dehydrogenase (GHB-DH), which is responsible for the breakdown of GHB. GHB is a naturally occurring compound in the brain that has been shown to have a number of therapeutic effects, including reducing anxiety and promoting sleep. By inhibiting GHB-DH, this compound increases the levels of GHB in the brain, which has been shown to reduce drug-seeking behavior and other addictive behaviors.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely related to its ability to increase GHB levels in the brain. GHB is a neurotransmitter that has been shown to have a number of effects on the central nervous system, including reducing anxiety and promoting sleep. By increasing GHB levels, this compound may have therapeutic effects on a range of neurological disorders, including addiction, epilepsy, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cycloheptyl-2-(4-nitrophenyl)propanamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of GHB in addiction and other neurological disorders. However, one limitation of this compound is that it has not yet been approved for clinical use, which limits its potential applications.
Zukünftige Richtungen
There are a number of future directions for research on N-cycloheptyl-2-(4-nitrophenyl)propanamide. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of addiction and other neurological disorders. Another area of interest is the development of new compounds that are more potent or selective inhibitors of GHB-DH than this compound. Additionally, further research is needed to better understand the long-term effects of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(4-nitrophenyl)propanamide has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. It works by inhibiting the enzyme responsible for the breakdown of GHB, which leads to an increase in GHB levels in the brain. This increase in GHB levels has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol. This compound has also been studied as a potential treatment for other neurological disorders, such as epilepsy and anxiety.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(13-8-10-15(11-9-13)18(20)21)16(19)17-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHIWFGUASLCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[4-(benzyloxy)phenoxy]butyl}piperazine oxalate](/img/structure/B4076170.png)
![1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4076171.png)
![1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076190.png)
![N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4076211.png)
![3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4076216.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)propanamide](/img/structure/B4076231.png)
![1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4076238.png)
![2-[2-(2-phenoxyethoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076242.png)
![4-[5-(4-ethoxyphenyl)-2-furyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4076257.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene)](/img/structure/B4076264.png)

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4076284.png)
![3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B4076286.png)